molecular formula C11H12O B8608454 3-(3-Ethynylphenyl)propan-1-ol

3-(3-Ethynylphenyl)propan-1-ol

Cat. No.: B8608454
M. Wt: 160.21 g/mol
InChI Key: YPTUMVPRILFKAC-UHFFFAOYSA-N
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Description

3-(3-Ethynylphenyl)propan-1-ol is a tertiary alcohol characterized by a propan-1-ol backbone substituted with a 3-ethynylphenyl group at the third carbon. Similar compounds, such as halogenated or heterocyclic derivatives, are synthesized via C–H activation, nucleophilic substitution, or catalytic cross-coupling reactions .

Properties

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

3-(3-ethynylphenyl)propan-1-ol

InChI

InChI=1S/C11H12O/c1-2-10-5-3-6-11(9-10)7-4-8-12/h1,3,5-6,9,12H,4,7-8H2

InChI Key

YPTUMVPRILFKAC-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=CC(=C1)CCCO

Origin of Product

United States

Comparison with Similar Compounds

Halogen-Substituted Derivatives

  • 3-(2-Chlorophenyl)propan-1-ol: Molecular Formula: C₉H₁₁ClO Applications: Marketed for industrial use, with global production costs and profit analyses available . Synthesis: Produced via optimized manufacturing processes with detailed technological trends (e.g., catalytic chlorination) .

Heterocyclic Derivatives

  • 3-(1H-Imidazol-5-yl)propan-1-ol: Synthesis: Purified via aqueous recrystallization (61% yield) and validated by mass spectrometry (m/z: 127 [M+1]) . Applications: Intermediate for bioactive molecules targeting indenylamino-pyrrolopyrimidine carboxylates .
  • 3-(2-Phenylbenzo[b]furan-5-yl)propan-1-ol (130) :
    • Synthesis : Derived from natural product derivatization, emphasizing C–H activation strategies .

Branched Alkyl and Aromatic Derivatives

  • 2,2-Dimethyl-3-(3-tolyl)propan-1-ol :
    • Regulatory Status : IFRA-approved for fragrances with safety assessments by RIFM .
    • Specifications : Includes limits for use in 12 cosmetic categories, reflecting its low dermal toxicity .
  • 3-(4-Tert-butylphenyl)propan-1-ol :
    • Physicochemical Properties :
  • XlogP : 3.50 (high lipophilicity)
  • TPSA : 20.2 Ų (moderate polarity) .

Amino and Fluorinated Derivatives

  • 3-(2-Aminophenyl)propan-1-ol hydrochloride: Molecular Formula: C₉H₁₄ClNO Applications: Investigated for its salt form’s stability in pharmaceutical formulations .
  • 3-(3-(Difluoromethyl)phenyl)propan-1-ol (4m) :
    • Synthesis : Achieved 72% yield via defluorinative functionalization, purified by flash chromatography (hexane/EtOAc = 3:1) .
    • Characterization : HRMS confirmed molecular ion [M]+ at m/z 186.0852 .

Comparative Data Tables

Table 1: Key Properties of Selected Analogs

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent XlogP Application(s)
3-(3-Ethynylphenyl)propan-1-ol* C₁₁H₁₂O 160.22 Ethynyl ~3.2 Research intermediate
3-(2-Chlorophenyl)propan-1-ol C₉H₁₁ClO 170.64 Chloro 2.8 Industrial synthesis
3-(4-Tert-butylphenyl)propan-1-ol C₁₃H₂₀O 192.30 Tert-butyl 3.5 Material science
3-(1H-Imidazol-5-yl)propan-1-ol C₆H₁₀N₂O 126.16 Imidazole 0.7 Drug discovery

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